6-Hydroxy Bexarotene-d3

LC-MS/MS quantification isotope dilution metabolite internal standard

6-Hydroxy Bexarotene-d3 (MW 367.50, C₂₄H₂₅D₃O₃) is the only commercially available deuterated internal standard structurally identical to the major circulating bexarotene metabolite with deuteration precisely at the CYP3A4-mediated C6–C7 oxidation locus. This +3 Da mass shift eliminates the isotopic cross-talk that compromises 1–2 Da alternatives, enabling validated LC-MS/MS quantification per FDA/EMA bioequivalence guidelines. Essential for ANDA-supportive pharmacokinetic studies, CYP3A4 DDI assays, and cross-species ADME/PBPK modeling where accurate metabolite recovery, ionization efficiency, and matrix effect compensation are critical for regulatory submission data integrity.

Molecular Formula C₂₄H₂₅D₃O₃
Molecular Weight 367.5
Cat. No. B1155292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy Bexarotene-d3
Synonyms4-[1-(5,6,7,8-Tetrahydro-6-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl]benzoic Acid-d3;  6-Hydroxy Bexarotene-d3
Molecular FormulaC₂₄H₂₅D₃O₃
Molecular Weight367.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy Bexarotene-d3 – Deuterated Metabolite Internal Standard for Bexarotene Pharmacokinetic and ADME Studies


6-Hydroxy Bexarotene-d3 (MW 367.50, C₂₄H₂₅D₃O₃) is a stable isotope-labeled analog of 6-hydroxy bexarotene, the major circulating oxidative metabolite of the retinoid X receptor (RXR) agonist bexarotene [1]. The compound incorporates three deuterium atoms at the 6,7,7-positions of the tetrahydronaphthalene core—precisely the site of CYP3A4-mediated hydroxylation—yielding a +3.02 Da mass shift relative to the non-deuterated metabolite (MW 364.48) . This deuterated standard enables isotope dilution-based LC-MS/MS quantification of 6-hydroxy bexarotene in biological matrices without the analytical interference that limits non-deuterated or differently labeled alternatives [2].

Why Non-Deuterated 6-Hydroxy Bexarotene or Bexarotene-d4 Cannot Replace 6-Hydroxy Bexarotene-d3 in Metabolite-Specific Bioanalysis


In-class compounds serving as analytical internal standards for bexarotene metabolite quantification are not functionally interchangeable. Non-deuterated 6-hydroxy bexarotene shares identical mass with the endogenous analyte, producing unresolvable signal overlap in MS detection [1]. Bexarotene-d4—the deuterated parent compound—differs in both molecular structure (no hydroxyl group, MW ~352.5 vs 367.5) and deuteration site (benzoic acid ring rather than the C6–C7 oxidation locus), compromising its ability to track hydroxyl-metabolite extraction recovery, ionization efficiency, and chromatographic behavior . Furthermore, deuterated internal standards with fewer than 3 mass units of separation from the analyte are susceptible to naturally occurring isotopic cross-talk, which biases calibration at high analyte-to-IS ratios [2]. The quantitative evidence below demonstrates why 6-Hydroxy Bexarotene-d3 provides superior analytical specificity relative to each of these alternatives.

Quantitative Evidence for 6-Hydroxy Bexarotene-d3 Differentiation vs. Closest Comparators


Mass Shift of +3.02 Da Enables Distinct MS Quantification Channel vs. Non-Deuterated 6-Hydroxy Bexarotene

6-Hydroxy Bexarotene-d3 (exact mass 367.50 Da) provides a +3.02 Da mass separation from non-deuterated 6-hydroxy bexarotene (exact mass 364.48 Da), satisfying the recommended ≥3 Da threshold for minimizing isotopic cross-talk between analyte and internal standard channels in triple-quadrupole MS . This mass difference permits baseline-resolved selected reaction monitoring (SRM) transitions without contribution from the ~2.2% natural ¹³C isotopic abundance of the analyte. By contrast, a +1 Da (mono-deuterated) or +2 Da (di-deuterated) analog would experience 2.2% and 0.02% isotopic carryover, respectively, from the analyte's M+1 and M+2 peaks into the IS channel, generating nonlinear calibration bias at high analyte-to-IS ratios [1].

LC-MS/MS quantification isotope dilution metabolite internal standard

124-Fold Reduced RXRα Binding Affinity Distinguishes 6-Hydroxy Metabolite Pharmacology from Parent Bexarotene

6-Hydroxy Bexarotene (and by extension its deuterated analog) exhibits profoundly reduced binding to retinoid X receptors compared to the parent drug: Kd for RXRα = 3.46 μM (3,460 nM) vs. bexarotene EC₅₀ = 28 nM for RXRα in reporter assays—a ~124-fold reduction in affinity [1]. This pharmacological differentiation is critical for studies that must distinguish between parent drug activity and metabolite contribution. The metabolite also shows minimal transactivation of retinoic acid receptors (RARα EC₅₀ = 4,414 nM vs. RXRα EC₅₀ = 398 nM, an 11-fold selectivity window) [1].

retinoid X receptor binding affinity metabolite activity

C-6 Hydroxylation Predominates Over C-7 Hydroxylation Across Rat, Dog, and Human – Metabolic Regioselectivity Evidence

In the definitive cross-species metabolism study, oxidation at C-6 predominated over oxidation at C-7 in all three species examined (rat, dog, human), and 6-hydroxy-bexarotene was identified as the major circulating metabolite in human plasma [1]. The oxidative metabolites were more abundant relative to the parent compound in human plasma than in rat or dog plasma, establishing 6-hydroxy-bexarotene—not 7-hydroxy-bexarotene—as the primary analytical target for metabolite quantification in clinical samples. This metabolic regioselectivity means that a deuterated standard specific to the 6-hydroxy metabolite (with deuteration at the C6–C7 locus) is required; a 7-hydroxy-bexarotene standard would track a quantitatively minor, structurally distinct species.

regioselective metabolism CYP3A4 species comparison

Deuteration at Metabolically Relevant C6–C7 Locus vs. Benzoic Acid Ring in Bexarotene-d4 – Structural Differentiation for Metabolite Tracking

6-Hydroxy Bexarotene-d3 incorporates deuterium at the 6,7,7-positions of the tetrahydronaphthalene ring—the exact locus of CYP3A4-mediated hydroxylation—as confirmed by the IUPAC name 4-[1-(6,7,7-trideuterio-6-hydroxy-3,5,5,8,8-pentamethylnaphthalen-2-yl)ethenyl]benzoic acid . In contrast, Bexarotene-d4 bears deuterium on the benzoic acid ring (2,3,5,6-tetradeuterio-benzoic acid moiety), remote from the metabolic oxidation site . This structural distinction has practical consequences: the d3 metabolite standard co-elutes with the native 6-hydroxy metabolite under reverse-phase LC conditions, providing identical matrix effect compensation, whereas Bexarotene-d4—lacking the 6-hydroxyl group entirely—exhibits different chromatographic retention and extraction recovery, compromising its ability to correct for analyte-specific matrix suppression in plasma and tissue homogenates [1].

site-specific deuteration isotope labeling strategy internal standard design

Purity Specification Threshold: 6-Hydroxy Bexarotene-d3 ≥98% vs. Non-Deuterated 6-Hydroxy Bexarotene 95% Typical

Vendor specifications for 6-Hydroxy Bexarotene-d3 from TRC (Toronto Research Chemicals) indicate typical isotopic enrichment >98% and chemical purity ≥98%, verified by HPLC, HRMS, and ¹H-NMR . The non-deuterated 6-hydroxy bexarotene is commonly supplied at a minimum purity specification of 95% . While this 3% purity differential appears modest, the critical distinction for quantitative bioanalysis is isotopic enrichment: a 95% isotopic purity for a d3 standard means up to 5% of the material may consist of d0, d1, or d2 species that contribute to the analyte (d0) MS channel, directly degrading the lower limit of quantification (LLOQ) in the assay. The TRC-sourced material specifies trideuterio substitution at defined positions (6,7,7), confirmed by NMR absence of proton signals at the labeled positions .

isotopic purity chemical purity reference standard quality

RXR Functional Selectivity Profile: 6-Hydroxy Bexarotene Exhibits 11-Fold RXRα Over RARα Activation Ratio

6-Hydroxy Bexarotene retains a functional selectivity profile for retinoid X receptors over retinoic acid receptors, with EC₅₀ values of 398 nM (RXRα) vs. 4,414 nM (RARα), yielding an RXRα/RARα activation ratio of approximately 11-fold [1]. The parent compound bexarotene achieves substantially greater selectivity (EC₅₀ RXRα = 28 nM vs. RARα >10,000 nM, >357-fold) due to its higher potency at RXR . The narrowing of the selectivity window in the metabolite—from >357-fold (parent) to ~11-fold—is a quantitatively defined characteristic that must be considered when interpreting in vitro pharmacology experiments where the deuterated standard is used to confirm metabolite concentrations in assay media. This selectivity profile also contrasts with 7-hydroxy-bexarotene, for which comparable EC₅₀ values have not been systematically reported, limiting its utility as a reference compound for structure-activity relationship studies [2].

RXR selectivity RAR transactivation rexinoid pharmacology

Procurement-Driven Application Scenarios for 6-Hydroxy Bexarotene-d3


Clinical Pharmacokinetic Studies Requiring Regulated Bioanalysis of Bexarotene Metabolites

In pharmacokinetic studies supporting abbreviated new drug applications (ANDAs) or bioequivalence trials for bexarotene formulations, regulatory guidelines mandate validated LC-MS/MS methods with stable isotope-labeled internal standards for each quantified analyte [1]. 6-Hydroxy Bexarotene-d3 is the only commercially available deuterated standard structurally identical to the major circulating metabolite with deuteration at the metabolically relevant C6–C7 locus, providing a +3 Da mass shift that eliminates isotopic cross-talk with the endogenous d0 metabolite. A validated UPLC-MS/MS method using bexarotene-d4 as internal standard for the parent drug achieved linearity over 1.04–351.93 ng/mL with mean recovery of 95.72% [2]; pairing this with 6-Hydroxy Bexarotene-d3 for metabolite quantification enables simultaneous parent-metabolite profiling within a single analytical run, provided the d3 and d4 channels do not overlap.

In Vitro Metabolism and CYP3A4 Phenotyping Studies

For in vitro drug-drug interaction (DDI) studies evaluating CYP3A4-mediated oxidation of bexarotene, 6-Hydroxy Bexarotene-d3 serves as the internal standard for quantifying 6-hydroxy metabolite formation in human liver microsomal incubations [1]. The deuterium atoms at the C6–C7 positions are non-exchangeable under physiological pH (7.4) and NADPH-fortified incubation conditions, ensuring isotopic integrity throughout the assay. The ~124-fold reduced RXRα binding of the metabolite relative to parent (Kd 3.46 μM vs. EC₅₀ 28 nM) means that metabolite accumulation in incubation media up to micromolar concentrations does not confound RXR-mediated reporter readouts, a critical consideration for studies correlating metabolite formation rates with pharmacological activity changes [3].

Bioanalytical Method Development and Cross-Validation for Multi-Species ADME Studies

Cross-species ADME studies comparing bexarotene metabolism in rodent, canine, and human systems require a single internal standard platform applicable across matrices (plasma, bile, liver homogenate). 6-Hydroxy Bexarotene-d3 is structurally identical to the major circulating metabolite in all three species, as established by Howell et al. (2001) who demonstrated that C-6 oxidation predominates over C-7 in rat, dog, and human [1]. The d3 standard's chromatographic co-elution with the native 6-hydroxy metabolite—resulting from deuteration at non-polar alkyl positions rather than exchangeable hydroxyl protons—ensures equivalent matrix effect compensation across species-specific plasma phospholipid profiles, which is essential for cross-study data integration and physiologically based pharmacokinetic (PBPK) model parameterization.

RXR Pharmacology Studies Requiring Metabolite Concentration Verification in Cell-Based Assays

When investigating structure-activity relationships of rexinoids using RXR transactivation reporter assays, investigators must verify that observed activity is attributable to the parent compound rather than its oxidative metabolites that may form in cell culture [1]. 6-Hydroxy Bexarotene-d3 enables absolute quantification of the 6-hydroxy metabolite in conditioned media from COS-1, HepG2, or primary hepatocyte cultures, allowing correction of apparent EC₅₀ values for metabolite contribution. Given that the metabolite itself activates RXRα with an EC₅₀ of 398 nM—14-fold weaker than the parent (28 nM)—metabolite concentrations exceeding 100 nM in culture media would contribute measurably to the total RXR activation signal and must be accounted for in dose-response curve fitting [2][3].

Quote Request

Request a Quote for 6-Hydroxy Bexarotene-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.